Home > Products > Screening Compounds P76174 > Chromium(III) telluride
Chromium(III) telluride - 12053-39-3

Chromium(III) telluride

Catalog Number: EVT-336096
CAS Number: 12053-39-3
Molecular Formula: Cr2Te3
Molecular Weight: 486.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chromium(III) chloride hexahydrate (CrCl3·6H2O)

    Compound Description: Chromium(III) chloride hexahydrate is a precursor used in the synthesis of various Chromium(III) complexes, including the antidiabetic drug model, Chromium(III) metformin hydrochloride complex []. It acts as a source of Chromium(III) ions, which react with ligands like metformin hydrochloride to form coordination complexes [].

Chromium(III) metformin hydrochloride complex ([Cr(Mfn-HCl)2(Cl)2]·Cl·6H2O)

    Compound Description: This complex, synthesized by reacting Chromium(III) chloride hexahydrate with metformin hydrochloride, serves as a potential antidiabetic drug model []. Studies on rats demonstrated its effectiveness in reducing blood glucose levels and HbA1C, indicating potential therapeutic benefits for diabetes management [].

    Relevance: This complex showcases the ability of Chromium(III) to form coordination complexes with organic ligands, specifically metformin hydrochloride in this case []. This complexation behavior is relevant to understanding the potential interactions and reactivity of Chromium(III) telluride, as it could potentially form complexes with various ligands depending on the reaction conditions.

Chromium(III) tris-(8-hydroxyquinolinate) (Crq3)

    Compound Description: This complex, synthesized from Chromium(III) and 8-hydroxyquinoline, shows potential as an electron-transporting/hole-blocking layer in optoelectronic devices []. Its electrochemical stability and unique electronic properties, arising from electron delocalization between the Chromium(III) center and the ligand, make it a promising candidate for such applications [].

    Relevance: This compound further exemplifies the capacity of Chromium(III) to engage in coordination chemistry, forming stable complexes with organic ligands like 8-hydroxyquinoline []. By drawing parallels with this complex, we can anticipate that Chromium(III) telluride might also exhibit interesting electronic properties and potential applications in materials science, particularly in areas like semiconductor technology or energy harvesting.

Source and Classification

Chromium(III) telluride falls under the category of transition metal compounds and is classified as a semiconductor. It is primarily sourced from natural mineral deposits or synthesized through various chemical methods. The compound is notable for its strong paramagnetic behavior and ferromagnetic properties, making it a subject of interest in the study of magnetism in low-dimensional materials .

Synthesis Analysis

Methods

Chromium(III) telluride can be synthesized through several methods, including:

  1. Chemical Vapor Transport: This method involves the transport of chromium and tellurium precursors in a gaseous phase to form the solid compound.
  2. Solid-State Reaction: In this method, stoichiometric amounts of chromium and tellurium powders are mixed and heated at high temperatures (typically above 600 °C) to facilitate the reaction.
  3. Low-Temperature Synthesis: Recent advancements have allowed for the synthesis of chromium tellurides at lower temperatures (around 100 °C) using superlattice structures, which significantly reduces energy requirements .

Technical Details

The synthesis conditions, such as temperature, pressure, and precursor purity, play a critical role in determining the quality and properties of the resulting chromium(III) telluride. For instance, variations in temperature can lead to different crystalline phases or morphologies .

Molecular Structure Analysis

Structure

Chromium(III) telluride crystallizes in a hexagonal lattice structure characterized by CrTe octahedra. The structure can be described as consisting of layers where chromium atoms are coordinated to telluride atoms, forming a network that contributes to its magnetic properties .

Data

  • Crystal System: Hexagonal
  • Lattice Parameters: Specific lattice dimensions depend on the synthesis conditions but generally fall within defined ranges for hexagonal structures.
  • Coordination: Each chromium atom is surrounded by six telluride atoms, forming octahedral units .
Chemical Reactions Analysis

Reactions

Chromium(III) telluride can undergo several chemical reactions, particularly when exposed to varying temperatures or reactive environments. Notable reactions include:

  1. Decomposition: At elevated temperatures, chromium(III) telluride can decompose into its constituent elements or other chromium-telluride phases.
  2. Oxidation: In the presence of oxygen, chromium(III) telluride may oxidize to form chromium oxides and elemental tellurium.

Technical Details

The stability of chromium(III) telluride under different environmental conditions is crucial for its applications. Understanding these reactions helps in optimizing synthesis methods and enhancing material performance in practical applications .

Mechanism of Action

Process

The mechanism by which chromium(III) telluride exhibits its magnetic properties involves electron spin alignment within the crystal lattice. The interactions between chromium ions lead to ferromagnetism below a certain temperature known as the Curie temperature (approximately 180 K) .

Data

  • Curie Temperature: ~180 K
  • Magnetic Behavior: Transition from paramagnetic to ferromagnetic states under specific conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Shadowy gray
  • Crystal Structure: Hexagonal
  • Density: Varies based on synthesis method but generally high due to heavy tellurium content.

Chemical Properties

  • Solubility: Generally insoluble in water but may react with strong acids.
  • Magnetic Properties: Exhibits strong paramagnetism and ferromagnetism.

Relevant data from studies indicate that the electronic band structure allows for unique electronic properties beneficial for applications in electronics and spintronics .

Applications

Chromium(III) telluride has several significant applications:

  1. Infrared Detection and Imaging: Due to its semiconductor properties, it is used in devices that require infrared sensitivity.
  2. Spintronics: The magnetic properties make it suitable for research into spin-based electronic devices.
  3. Nanotechnology: Its ability to form thin films allows for applications in nanoscale devices where magnetic properties are essential.
Synthesis and Advanced Fabrication Techniques of Chromium(III) Telluride

Chromium(III) telluride (Cr₂Te₃) has emerged as a critical material for spintronics and quantum devices due to its tunable ferromagnetic properties. Advanced fabrication techniques enable precise control over its dimensionality, stoichiometry, and interfacial strain, directly influencing its magnetic and topological behaviors.

Molecular Beam Epitaxy for Ultrathin Cr₂Te₃ Film Growth

Molecular Beam Epitaxy (MBE) enables the growth of atomically precise Cr₂Te₃ films with controlled thicknesses down to 3–24 unit cells. This technique employs ultrahigh vacuum (UHV) conditions (base pressure: 10⁻¹⁰ Torr) and elemental sources (Cr, Te) evaporated onto single-crystal substrates like Al₂O₃(0001) or SrTiO₃(111). Reflection High-Energy Electron Diffraction (RHEED) patterns confirm in situ the layer-by-layer growth mode, revealing sharp streaks indicative of smooth, crystalline films with hexagonal surface symmetry [1] [3]. Key advances include:

  • Perpendicular Magnetic Anisotropy (PMA): Films exhibit a Curie temperature (TC) of ~180 K and coercive fields up to 0.76 T at 2 K, with thickness-dependent magnetic hysteresis [3].
  • Topological Magnetism: Films show anomalous Hall effect (AHE) sign reversals linked to Berry curvature modifications, enabling quantum transport tuning [3] [6].

Table 1: MBE Growth Parameters for Cr₂Te₃ Thin Films

ParameterValue/RangeImpact on Film Properties
Substrate Temperature300–350°COptimizes adatom mobility for epitaxy
Te:Cr Flux Ratio15:1 to 20:1Prevents Te deficiency; maintains stoichiometry
Growth Rate0.5–1.0 Å/sEnsures smooth morphology (RMS roughness < 0.5 nm)
Post-Growth Annealing30 min at 250°CEnhances crystallinity and magnetic order

Chemical Vapor Deposition Optimization for Stoichiometric Control

Chemical Vapor Deposition (CVD) achieves large-area Cr₂Te₃ monolayers with room-temperature ferromagnetism. Precursors like chromium hexacarbonyl (Cr(CO)₆) and diethyl telluride ((C₂H₅)₂Te) are vaporized at 150–200°C and transported via argon carrier gas to substrates (e.g., SiO₂/Si). Key optimizations include:

  • Stoichiometry Control: Varying precursor molar ratios (Cr:Te = 1:1.5 to 1:2) tunes Cr vacancies, directly altering saturation magnetization (up to 2.83 μB/Cr) [5] [10].
  • Magnetic Phase Stability: Te-rich conditions stabilize the Cr₂Te₃ phase over competing phases (e.g., CrTe₂), suppressing antiferromagnetic interactions [5].
  • Monolayer Growth: Self-limiting reactions at 450–500°C yield monolayers with TC > 300 K, confirmed by vibrating sample magnetometry [5].

Nanocrystal Synthesis via Colloidal Routes for Magnetic Applications

Colloidal synthesis produces Cr₂Te₃ nanocrystals (NCs) with size-tunable magnetism. In a standard protocol, chromium(III) chloride (CrCl₃) and tri-n-octylphosphine telluride (TOP-Te) are reacted in oleylamine at 320°C under nitrogen [1] [3]. Critical outcomes include:

  • Size-Dependent Magnetism: NCs (5–20 nm) exhibit superparamagnetic blocking temperatures (TB) of 12–75 K. Larger NCs (>15 nm) show ferromagnetism with coercivity up to 1.2 kOe at 5 K [1].
  • Surface Functionalization: Oleylamine capping ligands prevent aggregation and enable dispersion in organic solvents for ink-based deposition [3].
  • Hybrid Structures: NCs integrated into CuCr₂Te₄ matrices enhance spin-polarization efficiency for spintronic devices [1].

Strain Engineering via Substrate Selection

Substrate-induced strain profoundly alters Cr₂Te₃’s magnetic anisotropy and AHE. Epitaxial films on Al₂O₃(0001) or SrTiO₃(111) develop in-plane (IP) compressive strains up to -0.15% and -1.2%, respectively, due to lattice mismatch [3] [6]. Polarized Neutron Reflectometry (PNR) reveals:

  • Depth-Dependent Magnetization: Interfacial strain enhances perpendicular magnetic anisotropy (PMA) near the substrate, causing magnetization canting (Fig 1). At μ₀H = 0.05 T, the bottom layer exhibits 40% lower IP magnetization than the top layer [3].
  • Strain-Tunable AHE: SrTiO₃-grown films show AHE sign reversal at 150 K due to strain-modulated Berry curvature, while Al₂O₃-grown films retain negative AHE [3] [6].
  • Hysteresis Modulation: Strain reduces the coercive field by 30% in 6-unit-cell films, enabling low-field magnetic switching [5].

Table 2: Strain and Magnetic Properties of Cr₂Te₃ on Different Substrates

SubstrateIn-Plane Strain (%)Coercive Field (T)AHE Sign ReversalApplication Relevance
Al₂O₃(0001)-0.150.76 (2 K)NoStable PMA devices
SrTiO₃(111)-1.20.53 (2 K)Yes (at 150 K)Tunable spintronic sensors
Graphene/SiO₂+0.3 (tensile)CustomizablePending researchFlexible electronics

Fig 1: Depth-resolved magnetization in Cr₂Te₃ thin films under strain (adapted from [3]). PNR data shows interfacial layers (red) exhibit stronger PMA due to compressive strain from the substrate, while top layers (blue) retain in-plane magnetization at low fields.

The strategic synthesis of Cr₂Te₃—whether via MBE, CVD, colloidal routes, or strain engineering—provides a versatile toolkit for tailoring its quantum phenomena. These advancements position Cr₂Te₃ as a cornerstone material for next-generation magneto-topological devices.

Properties

CAS Number

12053-39-3

Product Name

Chromium(III) telluride

IUPAC Name

chromium;tellurium

Molecular Formula

Cr2Te3

Molecular Weight

486.8 g/mol

InChI

InChI=1S/2Cr.3Te

InChI Key

PDJHBRMODJKXLQ-UHFFFAOYSA-N

SMILES

[Cr]=[Te].[Cr]=[Te].[Te]

Canonical SMILES

[Cr]=[Te].[Cr]=[Te].[Te]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.